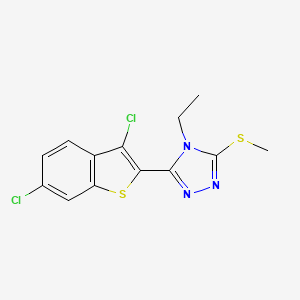![molecular formula C21H25N3O2 B5521098 N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5521098.png)
N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves multi-step reactions, starting from basic precursors to achieve the desired complex structures. For instance, the synthesis of some derivatives of 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides showcases a multistep reaction sequence involving ethyl acetoacetate, various aldehydes, and ammonia, leading to complex quinazolinyl derivatives (Dangi et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using various spectroscopic techniques. Studies often involve IR, ^1H NMR, and mass spectral data to assign structures to synthesized compounds, providing insight into the molecular framework and confirming the successful synthesis of the target molecules (Dangi et al., 2010).
科学的研究の応用
Efficient Synthesis Techniques
Research has been conducted on efficient synthesis methods for secondary carboxamides with ω-substituted ethyl and propyl groups on the nitrogen atom, highlighting techniques such as nucleophilic ring opening of cyclic imidates. These methods are crucial for the development of compounds with specific functionalities for further application in medicinal chemistry and material science (Saito et al., 1984).
Antimicrobial Potential
A series of compounds, including N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, have been synthesized and screened for in vitro antibacterial and antifungal activities, showing promise as potential antimicrobial agents (Desai et al., 2011).
Heterocyclic Derivative Syntheses
Research into the synthesis of heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has yielded tetrahydrofuran, dioxolane, and oxazoline, among others, in satisfactory yields. These derivatives are valuable for the development of new pharmaceuticals and materials (Bacchi et al., 2005).
Synthesis and Biological Evaluation
N9-substituted 2,4-diaminoquinazolines have been synthesized and evaluated as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase, highlighting the therapeutic potential of quinazoline derivatives in treating infections caused by these pathogens (Gangjee et al., 2008).
Novel Synthetic Pathways
The synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate via one-pot three-component reactions demonstrates the efficiency of novel synthetic routes for the preparation of complex molecules with potential application in drug development and materials science (Abdel-Mohsen, 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-14-17-7-3-4-8-18(17)24-20(23-14)10-11-22-21(25)16-12-15-6-2-5-9-19(15)26-13-16/h2,5-6,9,16H,3-4,7-8,10-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACMMVBCTJQZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)CCNC(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5521017.png)
![5-ethyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521020.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5521023.png)
![(1S*,5R*)-3-[(2'-fluoro-2-biphenylyl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5521029.png)
![N,N-diethyl-4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5521033.png)

![2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5521058.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)
![8-(isoquinolin-5-ylcarbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5521077.png)
![6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5521085.png)
![5-(2-chlorophenyl)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-furamide](/img/structure/B5521091.png)

![N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)
